

Spectroscopic Profile of 4-Bromoindole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromoindole

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromoindole**, a key heterocyclic compound utilized in various research and development applications, including pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for **4-Bromoindole** is C_8H_6BrN , with a molecular weight of 196.04 g/mol. [1][2] The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for **4-Bromoindole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not publicly available in tabulated format. Spectral images are available for reference.			

Table 2: ^{13}C NMR Spectroscopic Data for **4-Bromoindole**

Chemical Shift (δ) ppm	Assignment
Data not publicly available in tabulated format. Spectral images are available for reference. [3] [4]	

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **4-Bromoindole**

Wavenumber (cm^{-1})	Functional Group Assignment
~3406	N-H stretch [5]
~3022, ~3049	C-H (aromatic) stretch [5]
~1616, ~1456	C=C (aromatic) stretch [5]
~1508, ~1577	C-C (in ring) stretching [5]
~1336, ~1352	C-H bend [5]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **4-Bromoindole**

m/z	Interpretation
195/197	Molecular ion peak $[M]^+$ (presence of Br isotopes)
Further fragmentation data not publicly available in tabulated format. Spectral images are available for reference. [6] [7]	

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of indole compounds, which are applicable to **4-Bromoindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of indole derivatives involves the following steps:

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample for ^1H NMR and 20-50 mg for ^{13}C NMR.[\[8\]](#) Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), in a clean NMR tube.[\[8\]](#) Tetramethylsilane (TMS) is typically added as an internal standard.
- **Instrumentation:** A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is commonly used.[\[9\]](#)[\[10\]](#)
- **^1H NMR Acquisition:** A standard single-pulse experiment is performed. Typical acquisition parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[\[8\]](#)
- **^{13}C NMR Acquisition:** A proton-decoupled single-pulse experiment is generally used. Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[\[8\]](#)

- **Data Processing:** The raw data is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the internal standard (TMS at 0 ppm). For ^1H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common technique for identifying the functional groups present in a molecule.

- **Sample Preparation:** For solid samples like **4-Bromoindole**, the Attenuated Total Reflectance (ATR) technique is frequently employed. A small amount of the solid is placed directly on the ATR crystal.[\[11\]](#) Alternatively, the sample can be prepared as a KBr pellet.[\[12\]](#)
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used to acquire the spectrum.[\[13\]](#)
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

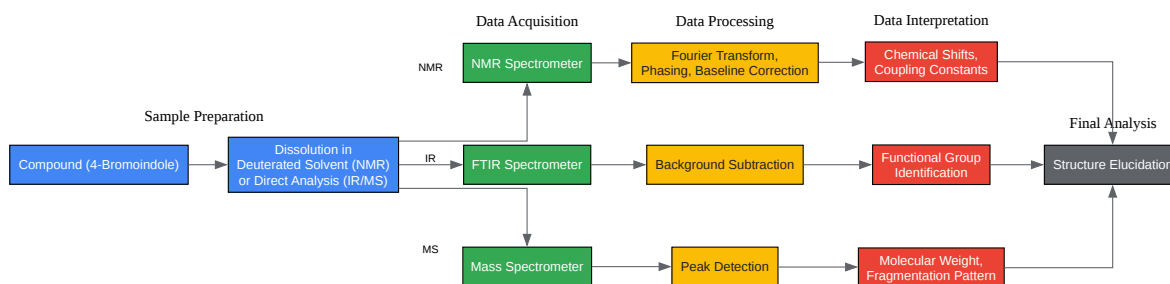
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

- **Sample Introduction and Ionization:** For volatile and thermally stable compounds like **4-Bromoindole**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.[\[14\]](#) Electron Ionization (EI) at 70 eV is a common ionization technique for such analyses.[\[14\]](#)
- **Instrumentation:** A GC-MS system equipped with a capillary column suitable for semi-polar compounds is used.[\[14\]](#)

- **Mass Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound and various fragment ion peaks, which provide structural information. The isotopic pattern of bromine (approximately equal abundance of ^{79}Br and ^{81}Br) will result in a characteristic M and $M+2$ pattern for bromine-containing fragments.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **4-Bromoindole**.



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Caption: General workflow for spectroscopic analysis.

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